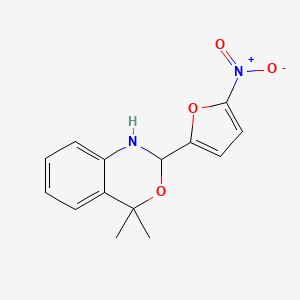

4,4-dimethyl-2-(5-nitro-2-furyl)-1,4-dihydro-2H-3,1-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-dimethyl-2-(5-nitro-2-furyl)-1,4-dihydro-2H-3,1-benzoxazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its unique properties make it a valuable tool for researchers in different fields.

Scientific Research Applications

Potassium Channel Activation

A study by Matsumoto et al. (1999) explored the synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives, revealing their activity as potassium channel activators. This research suggests that modifications at specific positions on the benzoxazine ring can lead to compounds with significant solubility in water and prolonged action, indicating potential applications in developing new pharmacological agents that modulate potassium channels, crucial for various physiological processes (Matsumoto et al., 1999).

Cyclization Reactions and Structural Analysis

Research by Ilaš et al. (2008) focused on the cyclization products of 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, leading to complex pentacyclic structures. X-ray analysis provided detailed insights into the molecular structure, suggesting the potential for creating intricate organic molecules with specific functional properties, which could be valuable in material science and organic chemistry (Ilaš et al., 2008).

Nitro Radical Anion Formation

A study conducted by Bollo et al. (2004) on the cyclic voltammetric determination of free radical species from a nitroimidazopyran compound, a new antituberculosis agent, reveals the importance of the nitro group's reduction in the metabolic activation of such drugs. This indicates that derivatives of benzoxazine with nitro groups might undergo similar redox reactions, potentially leading to new insights into drug development and the study of drug mechanisms at the molecular level (Bollo et al., 2004).

Synthesis and Pharmacological Activities

Further studies have demonstrated the versatility of benzoxazine derivatives in synthesizing compounds with potential pharmacological activities. These compounds have been evaluated for their roles in activating potassium channels, indicating their potential in developing treatments for conditions related to potassium channel dysfunctions. Such research underlines the importance of these compounds in medicinal chemistry and drug design (Matsumoto et al., 1996).

properties

IUPAC Name |

4,4-dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-14(2)9-5-3-4-6-10(9)15-13(20-14)11-7-8-12(19-11)16(17)18/h3-8,13,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNLJVVCMGCOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC(O1)C3=CC=C(O3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)

![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)

![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5588822.png)

![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)

![[4-(2-furoyl)-1,4-diazepan-1-yl][4-(methylthio)phenyl]acetic acid](/img/structure/B5588861.png)